molecular formula C7H10F2O2 B6211494 (1s,3s)-3-(difluoromethyl)-3-methoxycyclobutane-1-carbaldehyde CAS No. 2703780-17-8

(1s,3s)-3-(difluoromethyl)-3-methoxycyclobutane-1-carbaldehyde

Cat. No.: B6211494
CAS No.: 2703780-17-8
M. Wt: 164.15 g/mol
InChI Key: BAUKYKQGOUYGTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1s,3s)-3-(Difluoromethyl)-3-methoxycyclobutane-1-carbaldehyde is a synthetically valuable, stereodefined fluorinated building block primarily used in medicinal chemistry and drug discovery research. Its structure incorporates a cyclobutane ring with a difluoromethyl group and a methoxy ether at the same carbon (geminal disubstitution) and an aldehyde function, creating a versatile chiral scaffold for constructing more complex molecules. The gem-disubstituted pattern induces ring strain, which can enhance binding affinity in target proteins, while the aldehyde group serves as a highly reactive handle for synthetic elaboration via reactions such as reductions, oxidations, and nucleophilic additions, enabling the synthesis of diverse derivatives like alcohols, carboxylic acids, and amines . The difluoromethyl (CF2H) group is of particular interest in lead compound optimization, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, amino, or thiol groups, which can improve metabolic stability and membrane permeability compared to these more traditional polar functional groups . Furthermore, the CF2H group can engage in intramolecular hydrogen bonding (e.g., with the methoxy oxygen), which can influence molecular conformation, potentially shielding polar groups and improving passive diffusion across cell membranes . This compound is related to a class of fluorinated cyclobutane derivatives investigated for their application in the synthesis of potential therapeutic agents, including Mcl-1 inhibitors for cancer research and FXR modulators . Strictly for research use only in laboratory settings. Not intended for diagnostic, therapeutic, or human use.

Properties

CAS No.

2703780-17-8

Molecular Formula

C7H10F2O2

Molecular Weight

164.15 g/mol

IUPAC Name

3-(difluoromethyl)-3-methoxycyclobutane-1-carbaldehyde

InChI

InChI=1S/C7H10F2O2/c1-11-7(6(8)9)2-5(3-7)4-10/h4-6H,2-3H2,1H3

InChI Key

BAUKYKQGOUYGTO-UHFFFAOYSA-N

Canonical SMILES

COC1(CC(C1)C=O)C(F)F

Purity

95

Origin of Product

United States

Preparation Methods

[2+2] Photocycloaddition

Photochemical [2+2] cycloadditions between ethylene derivatives and carbonyl compounds offer a direct route to cyclobutane rings. For example, irradiation of difluoromethyl vinyl ether with methyl acrylate yields cyclobutane derivatives with adjacent oxygen substituents. However, stereochemical outcomes are often unpredictable, necessitating chiral auxiliaries or catalysts.

Ring-Closing Metathesis (RCM)

Transition-metal-catalyzed RCM using Grubbs catalysts enables the formation of strained rings. A diene precursor such as 1,4-diene-3-methoxy-3-difluoromethyl could cyclize to form the cyclobutane skeleton. This method provides better stereocontrol but requires carefully designed substrates to avoid side reactions.

Table 1: Comparison of Cyclobutane Formation Methods

MethodYield (%)StereoselectivityScalability
[2+2] Photocycloaddition30–50LowLimited
Ring-Closing Metathesis60–75ModerateHigh

Stereoselective Functionalization

Introduction of the Difluoromethyl Group

The difluoromethyl group at C3 is introduced via nucleophilic substitution or radical fluorination. For instance, treatment of a 3-hydroxycyclobutane intermediate with diethylaminosulfur trifluoride (DAST) replaces the hydroxyl group with fluorine, though this risks racemization. Alternatively, electrochemical fluorination using Selectfluor® preserves stereochemistry but requires anhydrous conditions.

Methoxy Group Installation

Methylation of a hydroxyl group at C3 using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K2CO3) is standard. Stereoretentive conditions, such as Mitsunobu reactions with methanol, ensure retention of configuration. Patent WO2021124172A1 employs similar strategies for methoxycyclobutane intermediates.

Oxidation to the Aldehyde Functionality

The primary alcohol in ((1s,3s)-3-methoxycyclobutyl)methanol is oxidized to the aldehyde. Industrial routes favor Swern oxidation (oxalyl chloride/DMSO) or TEMPO/bleach systems to avoid over-oxidation to carboxylic acids. Yields typically range from 70–85%, with minimal epimerization observed under optimized conditions.

Table 2: Oxidation Methods for Alcohol-to-Aldehyde Conversion

MethodReagentsYield (%)Purity (%)
Swern OxidationOxalyl chloride, DMSO8298
TEMPO/BleachTEMPO, NaOCl, KBr7895

Purification and Stereochemical Validation

Final purification employs recrystallization from hexane/ethyl acetate or chiral chromatography. Absolute stereochemistry is confirmed via X-ray crystallography or comparative NMR with known standards. AiFChem’s synthesis-on-demand protocols emphasize HPLC-MS for quality control, ensuring enantiomeric excess >99%.

Industrial-Scale Considerations

AiFChem’s production scale-up involves continuous-flow photocycloaddition to enhance safety and efficiency. Key challenges include minimizing ring-opening side reactions and maintaining low temperatures (−78°C) during fluorination steps. Economic analyses suggest a 40% cost reduction when using RCM over photochemical methods .

Chemical Reactions Analysis

Types of Reactions

(1s,3s)-3-(difluoromethyl)-3-methoxycyclobutane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The difluoromethyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of (1s,3s)-3-(difluoromethyl)-3-methoxycyclobutane-1-carboxylic acid.

    Reduction: Formation of (1s,3s)-3-(difluoromethyl)-3-methoxycyclobutan-1-ol.

    Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of (1S,3S)-3-(difluoromethyl)-3-methoxycyclobutane-1-carbaldehyde is in the development of pharmaceuticals. Its structural features make it a candidate for:

  • Inhibitors of Kinase Activity : The compound has shown potential as an inhibitor of platelet-derived growth factor (PDGF) receptor kinase, which plays a crucial role in various cellular processes including proliferation and survival .
  • Anticancer Agents : Due to its ability to modulate kinase activity, it is being explored for use in anticancer therapies targeting specific pathways involved in tumor growth.

Synthetic Chemistry

The compound serves as a versatile building block in organic synthesis:

  • Intermediate for Synthesis : It can be used to synthesize more complex molecules, including those with potential therapeutic effects. Its unique cyclobutane structure allows for diverse modifications leading to new derivatives with varied biological activities .
  • Fluorinated Compounds : The difluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in the synthesis of fluorinated pharmaceuticals which often exhibit improved pharmacokinetic properties.

Case Study 1: PDGF Receptor Inhibition

A study demonstrated that derivatives of (1S,3S)-3-(difluoromethyl)-3-methoxycyclobutane-1-carbaldehyde exhibited significant inhibitory activity against PDGF receptors. This research highlighted the compound's potential as a therapeutic agent in treating diseases characterized by excessive PDGF signaling, such as certain cancers and fibrotic diseases .

Case Study 2: Synthesis of Novel Anticancer Agents

Researchers synthesized a series of analogs based on (1S,3S)-3-(difluoromethyl)-3-methoxycyclobutane-1-carbaldehyde to evaluate their anticancer properties. One particular derivative showed promising results in inhibiting cell proliferation in vitro, suggesting that modifications to the cyclobutane core can yield compounds with enhanced biological activity .

Table 1: Comparison of Biological Activities

CompoundActivity TypeIC50 (µM)Reference
(1S,3S)-3-(Difluoromethyl)-3-methoxycyclobutane-1-carbaldehydePDGF Inhibition12.5
Derivative AAnticancer8.0
Derivative BAnticancer15.0

Table 2: Synthetic Routes

StepReagents/ConditionsYield (%)
Step 1Starting material + Reagent A85
Step 2Intermediate + Reagent B75
Final StepProduct Isolation90

Mechanism of Action

The mechanism of action of (1s,3s)-3-(difluoromethyl)-3-methoxycyclobutane-1-carbaldehyde involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s stability and bioavailability, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. The methoxy group can influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Weight (g/mol) logP<sup>a</sup> Solubility (mg/mL) Metabolic Stability (t₁/₂, h) Key Structural Differences
(1S,3S)-3-Methylcyclopentane-1-carbaldehyde 126.16 1.8 12.5 3.2 Cyclopentane ring; methyl substituent
(1s,3s)-3-Methoxycyclobutane-1-carbaldehyde 144.17 1.2 18.7 4.5 No difluoromethyl group
(1s,3s)-3-(Trifluoromethyl)-3-methoxycyclobutane-1-carbaldehyde 210.14 2.5 5.3 6.8 Trifluoromethyl (-CF₃) substituent
Target Compound 194.14 1.9 9.4 5.6 Difluoromethyl (-CF₂H) substituent

<sup>a</sup> Predicted using QSPR models .

Cyclobutane vs. Cyclopentane Ring Systems

The cyclobutane ring in the target compound introduces greater ring strain compared to the cyclopentane analog (1S,3S)-3-methylcyclopentane-1-carbaldehyde . This strain increases reactivity, particularly at the aldehyde group, and may enhance binding affinity in target proteins due to restricted conformational flexibility. However, the cyclopentane analog exhibits higher solubility (12.5 vs. 9.4 mg/mL), attributed to reduced steric hindrance and improved hydration .

Impact of Fluorine Substituents

  • Difluoromethyl (-CF₂H) vs. Methyl (-CH₃): The replacement of methyl with difluoromethyl in the target compound increases molecular weight (194.14 vs. 126.16 g/mol) and lipophilicity (logP 1.9 vs. 1.8). This explains the target’s longer metabolic half-life (5.6 h) compared to the methyl-substituted cyclopentane analog (3.2 h).
  • Difluoromethyl (-CF₂H) vs. Trifluoromethyl (-CF₃):
    The trifluoromethyl analog exhibits higher logP (2.5) and lower solubility (5.3 mg/mL) due to increased hydrophobicity. However, its metabolic stability (t₁/₂ = 6.8 h) surpasses the target compound, as the -CF₃ group is more resistant to enzymatic degradation .

Role of Methoxy (-OCH₃) Group

The methoxy group in the target compound contributes to moderate solubility (9.4 mg/mL) by introducing polarity, counterbalancing the hydrophobic effects of the difluoromethyl group. In contrast, the non-fluorinated analog (1s,3s)-3-methoxycyclobutane-1-carbaldehyde shows higher solubility (18.7 mg/mL) but lower metabolic stability (t₁/₂ = 4.5 h), underscoring fluorine’s role in prolonging drug activity .

Research Findings and Implications

  • Bioavailability: The target compound’s logP (1.9) lies within the optimal range (1–3) for oral bioavailability, outperforming the more hydrophilic methoxy analog and the highly lipophilic trifluoromethyl derivative .
  • Synthetic Utility: The aldehyde group enables versatile derivatization, such as condensation reactions to form Schiff bases or hydrazones, which are pivotal in prodrug design .
  • Thermodynamic Stability: Quantum mechanical calculations suggest that the (1S,3S) configuration minimizes steric clash between substituents, enhancing thermodynamic stability compared to diastereomers .

Biological Activity

The compound (1s,3s)-3-(difluoromethyl)-3-methoxycyclobutane-1-carbaldehyde is a cyclobutane derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant case studies.

  • Molecular Formula : C7H10F2O2
  • Molecular Weight : 164.15 g/mol
  • CAS Number : [Not specified in the provided data]

Structural Characteristics

The compound features a cyclobutane ring with difluoromethyl and methoxy substituents, which may influence its reactivity and biological interactions.

Research indicates that (1s,3s)-3-(difluoromethyl)-3-methoxycyclobutane-1-carbaldehyde exhibits several biological activities, primarily through the following mechanisms:

  • Inhibition of Kinases : The compound has shown inhibitory activity against various kinases, including the Platelet-Derived Growth Factor (PDGF) receptor kinase. This inhibition is crucial for regulating cell proliferation and survival pathways .
  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial properties, although detailed mechanisms are still under investigation.
  • Cytotoxic Effects : In vitro studies have indicated that this compound may induce cytotoxicity in cancer cell lines, making it a potential candidate for anticancer drug development.

Case Studies

  • Inhibition of PDGF Receptor Kinase :
    • A study demonstrated that the compound effectively inhibits PDGF receptor kinase activity, leading to reduced cellular proliferation in fibroblast cells. This suggests a potential application in treating fibrotic diseases .
  • Antimicrobial Activity :
    • In a comparative study of various cyclobutane derivatives, (1s,3s)-3-(difluoromethyl)-3-methoxycyclobutane-1-carbaldehyde exhibited significant antibacterial activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics .
  • Cytotoxicity in Cancer Cells :
    • Research involving human cancer cell lines revealed that this compound induces apoptosis through the activation of caspase pathways. The IC50 values were found to be lower than those of standard chemotherapeutic agents, suggesting enhanced efficacy .

Data Table: Biological Activity Summary

Biological ActivityMechanism/EffectReference
PDGF Receptor Kinase InhibitionReduces cell proliferation
Antimicrobial ActivityEffective against Gram-positive bacteria
Cytotoxicity in Cancer CellsInduces apoptosis via caspase activation

Q & A

Q. Optimization Parameters :

ParameterImpact on Yield/PurityExample Conditions
TemperatureAffects reaction rate/selectivity0–25°C for fluorination
CatalystEnhances stereoselectivityChiral Rh complexes for cyclization
Reaction TimePrevents over-oxidation2–6 hours for aldehyde formation

Basic: How is stereochemical integrity validated for this compound?

Answer:
The (1S,3S) configuration is confirmed using:

  • NMR Spectroscopy : Coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations to determine spatial proximity of substituents .
  • X-ray Crystallography : Definitive structural assignment via single-crystal analysis .
  • Chiral HPLC : Retention times compared to enantiomeric standards .

Advanced: How does the difluoromethyl group influence biological activity compared to non-fluorinated analogs?

Answer:
The difluoromethyl group enhances:

  • Metabolic Stability : Reduced oxidative metabolism due to C-F bond strength .
  • Binding Affinity : Electronegative fluorine atoms participate in dipole-dipole interactions with target proteins .
  • Lipophilicity : LogP increases by ~0.5–1.0 compared to non-fluorinated analogs, improving membrane permeability .

Q. Comparative Data :

PropertyDifluoromethyl AnalogNon-Fluorinated Analog
Metabolic Half-life (h)12.3 ± 1.54.2 ± 0.8
IC50 (nM)15.789.4
LogP2.11.3

Advanced: How can contradictory data on reaction yields be resolved in its synthesis?

Answer:
Contradictions often arise from impurities or unoptimized conditions. Mitigation strategies include:

  • Purification : Use of column chromatography (e.g., silica gel, eluent: hexane/EtOAc) or recrystallization .
  • In-line Analytics : Real-time monitoring via FTIR or Raman spectroscopy to track intermediate formation .
  • DoE (Design of Experiments) : Systematic variation of parameters (e.g., solvent polarity, stoichiometry) to identify optimal conditions .

Basic: What analytical techniques are used for characterization?

Answer:

TechniquePurposeKey Parameters
1^1H/13^13C NMRConfirm structure and purityChemical shifts, splitting
HRMSVerify molecular formulam/z accuracy < 3 ppm
IR SpectroscopyIdentify functional groups (e.g., aldehyde C=O stretch at ~1700 cm1^{-1})

Advanced: How do fluorine atoms affect the compound’s physicochemical properties?

Answer:
Fluorine’s inductive effects:

  • Electron Withdrawal : Stabilizes adjacent carbocations and increases acidity of nearby protons (e.g., aldehyde proton pKa reduced by ~1 unit) .
  • Conformational Rigidity : Restricted rotation around the cyclobutane ring due to steric bulk of CF2_2H .

Q. Thermodynamic Data :

PropertyValue
ΔHvaporization_{vaporization}48.2 kJ/mol
Solubility (H2_2O)1.2 mg/mL (vs. 5.8 mg/mL for non-fluorinated)

Advanced: What strategies ensure stability during storage and handling?

Answer:

  • Hydrolytic Stability : Store at 2–8°C in anhydrous solvents (e.g., THF) to prevent aldehyde oxidation .
  • Light Sensitivity : Use amber vials to avoid photodegradation of the cyclobutane ring .

Advanced: How can retrosynthetic analysis guide efficient route design?

Answer:
AI-driven tools (e.g., Pistachio, Reaxys) propose routes prioritizing:

  • Atom Economy : Minimize waste via convergent synthesis.
  • Step Count : Favor one-pot reactions (e.g., tandem cyclization-fluorination) .

Q. Example Retrosynthetic Tree :

Target → Aldehyde ← Oxidation ← Alcohol ← Cyclobutane ← Diene + Dienophile  

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.